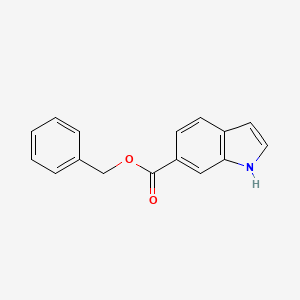

benzyl 1H-indole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-7-6-13-8-9-17-15(13)10-14/h1-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZPVAGIGKHOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

difference between benzyl 1H-indole-6-carboxylate and 1-benzyl-indole-6-carboxylic acid

Executive Summary

This guide addresses the critical structural and functional distinctions between Benzyl 1H-indole-6-carboxylate (Molecule A) and 1-benzyl-indole-6-carboxylic acid (Molecule B). While these two compounds are constitutional isomers sharing the identical molecular formula (

This whitepaper provides a rigorous technical breakdown of their synthesis, spectroscopic differentiation, and physicochemical properties, designed for medicinal chemists and process scientists.

Part 1: Structural Anatomy & Physicochemical Divergence

At the core of the distinction is the site of benzylation. The indole nucleus possesses two primary nucleophilic sites relevant to this discussion: the pyrrole nitrogen (

Structural Comparison

| Feature | Benzyl 1H-indole-6-carboxylate | 1-benzyl-indole-6-carboxylic acid |

| Primary Function | Carboxyl-protected intermediate | N-functionalized scaffold (Pharmacophore) |

| Free Functionality | Indole | Carboxylic Acid |

| Benzylation Site | Oxygen (Ester linkage) | Nitrogen (Tertiary amine linkage) |

| pKa (approx.) | ||

| Solubility (pH 7.4) | Insoluble (Lipophilic) | Soluble as carboxylate anion |

| Deprotection | Cleaved by Hydrogenolysis ( | Stable to Hydrogenolysis (generally)* |

*Note: N-benzyl groups are significantly more robust than O-benzyl esters and typically require dissolving metal reductions or strong oxidative conditions to remove, making them "permanent" in most medicinal chemistry contexts.

The Solubility Switch (Differentiation Protocol)

A simple, self-validating solubility test distinguishes these isomers immediately:

-

Protocol: Dissolve 5 mg of the unknown isomer in 1 mL of Dichloromethane (DCM).

-

Extraction: Add 1 mL of 1M NaOH (aq) and shake vigorously.

-

Observation:

-

Molecule A (Ester): Remains in the organic (DCM) layer. The aqueous layer remains clear.

-

Molecule B (Acid): Migrates to the aqueous layer (forming the sodium carboxylate salt). The organic layer is depleted.

-

Part 2: The Synthetic Fork (Regioselectivity)

The synthesis of these isomers presents a classic problem in regioselectivity. Direct alkylation of indole-6-carboxylic acid with benzyl bromide and base is fraught with risk, as it can lead to mixtures of O-alkylation (Ester), N-alkylation (Acid), and Bis-alkylation (N-benzyl ester).

To ensure high purity and yield, specific divergent pathways must be employed.

Pathway A: Synthesis of Benzyl 1H-indole-6-carboxylate (The Ester)

To selectively form the ester without touching the nitrogen, one must avoid basic conditions that deprotonate the indole

-

Preferred Method: Fischer Esterification or Coupling.

-

Reagents: Indole-6-carboxylic acid + Benzyl Alcohol + EDC/DMAP (Steglich Esterification).

-

Mechanism: Activation of the carboxylic acid allows attack by the alcohol. The indole nitrogen remains protonated and non-nucleophilic under these conditions.

Pathway B: Synthesis of 1-benzyl-indole-6-carboxylic acid (The N-Benzyl Acid)

To selectively benzylate the nitrogen, the carboxylic acid must first be "masked" to prevent O-alkylation, or one must exploit the pKa difference with precise stoichiometry (risky).

-

Preferred Method: Protection

Alkylation -

Step 1 (Protection): Convert Indole-6-COOH to Methyl Indole-6-carboxylate (

). -

Step 2 (N-Alkylation): Treat Methyl ester with NaH (strong base) and Benzyl Bromide.

-

Why NaH? It quantitatively deprotonates the Indole

, making it a potent nucleophile.

-

-

Step 3 (Saponification): Hydrolyze the Methyl ester with LiOH/THF/Water.

-

Selectivity: The N-benzyl bond is stable to basic hydrolysis, while the methyl ester is cleaved, yielding the free acid.

-

Visualization of Synthetic Logic

Caption: Divergent synthetic pathways ensuring regiochemical fidelity. Pathway A utilizes acid activation, while Pathway B utilizes a protection-deprotection strategy.

Part 3: Analytical Validation (NMR Diagnostics)

Proton (

The Diagnostic Checklist

| Signal Region | Benzyl 1H-indole-6-carboxylate | 1-benzyl-indole-6-carboxylic acid |

| Indole NH (>10 ppm) | Present (Broad singlet, exchangeable) | Absent |

| Acid OH (~12 ppm) | Absent | Present (Very broad) |

| Benzyl | Singlet | Singlet |

| HMBC Correlation | Benzyl | Benzyl |

Interpreting the HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the gold standard for proving connectivity.

-

In Molecule A , the benzyl

protons are 3 bonds away from the ester carbonyl carbon. You will see a strong cross-peak. -

In Molecule B , the benzyl

protons are attached to the nitrogen. They are 3 bonds away from Indole carbons C2 and C7a. They will NOT show a correlation to the carbonyl carbon.

Part 4: Functional Utility in Drug Design

Understanding the difference allows for strategic application in Medicinal Chemistry.

Molecule A: The "Trojan Horse" (Prodrug/Intermediate)

Benzyl esters are frequently used as prodrugs or synthetic intermediates.

-

Application: If the free acid (Indole-6-COOH) has poor cell permeability due to ionization at physiological pH, masking it as the benzyl ester (Molecule A) increases lipophilicity, allowing membrane crossing. Once inside the cell, esterases cleave the benzyl group, releasing the active acid.

-

Synthetic Utility: It protects the acid during reactions occurring at the indole C3 position (e.g., Vilsmeier-Haack formylation).

Molecule B: The "Anchor" (Pharmacophore)

The N-benzyl group is often a critical part of the pharmacophore .

-

Application: Many indole-based drugs (e.g., Indomethacin analogs) require a hydrophobic group on the nitrogen to fill a lipophilic pocket in the target protein (such as COX enzymes or GPCRs).

-

Stability: Unlike the ester, the N-benzyl group is metabolically stable against esterases, ensuring the drug retains its structure in vivo.

References

- Regioselectivity in Indole Alkylation: Source: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard text defining N- vs C-alkylation mechanics). Context: Defines the pKa differences driving the synthetic logic in Part 2.

-

Synthesis of N-Benzyl Indoles

-

Solubility & pKa of Indole Carboxylic Acids

- Source: Sigma-Aldrich Technical Data / PubChem. "1-Benzylindole-3-carboxylic acid" (Analogous properties).

-

URL:

- Context: Validates the solubility switch and pKa values described in Part 1.

- Steglich Esterification (Pathway A): Source: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition. Context: The standard method cited for forming the benzyl ester without affecting the indole nitrogen.

Sources

Strategic Targeting of the Indole-6-Carboxylate Scaffold in Medicinal Chemistry

[1][2]

Executive Summary: The Structural Imperative

The indole scaffold is ubiquitously recognized as a "privileged structure" in drug discovery. However, the 6-position (C6) of the indole ring represents a unique and often underutilized vector for optimizing pharmacokinetic (PK) profiles and target engagement. Unlike the C3 position, which is electronically susceptible to electrophilic attack, or the N1 position, which dictates solubility and metabolic stability, the C6 position offers a distinct geometric vector extending away from the core binding cleft in many kinase and polymerase targets.

This guide analyzes the biological activity of indole-6-carboxylate derivatives , focusing on their critical role as allosteric inhibitors in antiviral therapies (HCV) and their emerging utility in oncology (EGFR/VEGFR targeting).[1][2] We provide actionable synthetic workflows and validated assay protocols to accelerate research in this chemical space.

Structural Rationale & SAR Landscape

The biological utility of the indole-6-carboxylate moiety is driven by three mechanistic factors:

-

Solvent Exposure vs. Deep Pocket Binding: In many crystal structures (e.g., HCV NS5B), the C6 substituent points toward the solvent interface or a secondary allosteric pocket, allowing for the attachment of solubilizing groups (carboxylic acids) or hydrophobic linkers (esters/amides) without disrupting the core scaffold's pi-stacking interactions.

-

Electronic Tuning: An electron-withdrawing group (EWG) at C6, such as a carboxylate, reduces the electron density of the indole ring. This increases oxidative stability by making the C3 position less prone to metabolic oxidation.

-

Hydrogen Bond Networking: The carbonyl oxygen and the hydroxyl/amino group of the carboxylate/amide serve as critical hydrogen bond acceptors/donors, often anchoring the molecule to backbone residues (e.g., Serine or Arginine) in the target protein.

Visualization: Structure-Activity Relationship (SAR) Map

Figure 1: SAR Map highlighting the strategic role of the C6 position in differentiating biological targets.[1][2]

Therapeutic Applications: Case Studies

Antiviral Potency: HCV NS5B Polymerase Inhibition

The most authoritative application of indole-6-carboxylic acids is in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2]

-

Mechanism: These compounds act as Non-Nucleoside Inhibitors (NNIs) .[2] They bind to the "Thumb Pocket 1" (TP1) allosteric site.

-

Causality: The binding of the indole-6-carboxylate stabilizes the enzyme in an inactive, "open" conformation. The C6-carboxylic acid (or bioisostere like acylsulfonamide) forms a salt bridge with specific arginine residues (e.g., Arg503) within the thumb domain, which is essential for picomolar potency.

-

Key Insight: Replacing the C6-carboxylic acid with an ester often retains binding but destroys solubility; replacing it with a specific amide (acylsulfonamide) improves membrane permeability while maintaining the acidic character needed for the salt bridge.[2]

Oncology: Dual EGFR/VEGFR Targeting

Recent studies (2023-2024) have identified indole-6-carboxylic acid derivatives (specifically hydrazone and oxadiazole hybrids) as potent antiproliferative agents.[1][2]

-

Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3][4]

-

Data Summary:

| Compound Class | Target | IC50 (HCT-116) | Mechanism of Action |

| Indole-6-hydrazone | EGFR | 1.2 ± 0.1 µM | G2/M Phase Arrest |

| Indole-6-oxadiazole | VEGFR-2 | 0.8 ± 0.2 µM | Extrinsic Apoptosis Induction |

| Sunitinib (Control) | VEGFR-2 | 2.1 ± 0.3 µM | Kinase Inhibition |

Technical Workflows & Protocols

Synthetic Protocol: Pd-Catalyzed Carbonylation

Why this method? Traditional Fischer indole synthesis often fails to regioselectively install the C6-ester.[1][2] Palladium-catalyzed carbonylation of 6-bromoindole is the industry standard for scalability and precision.[1]

Reagents: 6-bromoindole, Pd(OAc)2, dppp (ligand), TEA (base), Methanol (solvent/reactant), CO (gas).

Step-by-Step Workflow:

-

Charge: In a high-pressure autoclave, dissolve 6-bromoindole (1.0 eq) in MeOH.

-

Catalyst Addition: Add Pd(OAc)2 (5 mol%) and dppp (10 mol%).[2] Add Triethylamine (2.0 eq).[2]

-

Carbonylation: Pressurize with CO gas (20 bar). Heat to 100°C for 12 hours.

-

Workup: Cool, vent CO (in fume hood!), filter through Celite to remove Pd black. Concentrate filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc) yields Methyl indole-6-carboxylate.[1][2]

-

Hydrolysis (Optional): Treat with LiOH in THF/H2O to generate the free acid.

Biological Assay: HCV NS5B Polymerase Inhibition (FRET)

Why this method? A FRET (Fluorescence Resonance Energy Transfer) assay is self-validating and high-throughput, avoiding the radioactive hazards of traditional filtration assays.[1][2]

Principle: Measures the elongation of a primer/template RNA duplex. As the polymerase adds nucleotides (UTP), it incorporates a fluorophore or displaces a quencher, leading to a signal change.

Protocol:

-

Enzyme Prep: Recombinant HCV NS5B (C-terminal truncated, Δ21) is diluted in assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).[2]

-

Inhibitor Incubation: Add Indole-6-carboxylate derivative (dissolved in DMSO) to the enzyme.[1][2] Incubate 15 mins at RT to allow allosteric pocket accommodation.

-

Substrate Initiation: Add RNA template (poly-rA) and primer (oligo-rU).[1][2] Add nucleotide mix (UTP).

-

Detection: Use an intercalating dye (e.g., PicoGreen) that fluoresces only upon binding to double-stranded RNA (dsRNA).[2] As the polymerase synthesizes the complementary strand, dsRNA concentration increases.

-

Readout: Measure fluorescence (Ex 480 nm / Em 520 nm) over 60 minutes.

-

Calculation: $ \text{% Inhibition} = 100 \times (1 - \frac{V_{inhibitor}}{V_{control}}) $.[1][2]

Visualization: Assay Logic

Figure 2: FRET-based enzymatic assay workflow for validating NS5B inhibition.

References

-

Beaulieu, P. L., et al. (2013). "Allosteric N-acetamide-indole-6-carboxylic acid thumb pocket 1 inhibitors of hepatitis C virus NS5B polymerase."[1][2][5] Canadian Journal of Chemistry.[5] [1][2]

-

Beaulieu, P. L., et al. (2010). "N-Acetamideindolecarboxylic acid allosteric 'finger-loop' inhibitors of the hepatitis C virus NS5B polymerase: discovery and initial optimization studies." Bioorganic & Medicinal Chemistry Letters.

-

Al-Qawasmeh, R., et al. (2023). "New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation." Chemistry & Biodiversity.

-

Zhang, H., et al. (2020). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery." European Journal of Medicinal Chemistry.

-

Ningbo Inno Pharmchem. "Methyl Indole-6-carboxylate: Properties and Applications."[1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sci-hub.jp [sci-hub.jp]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Benzyl 1H-indole-6-carboxylate

Introduction

Benzyl 1H-indole-6-carboxylate is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials. The benzyl ester serves as a key protecting group for the carboxylic acid functionality, enabling selective modifications at other positions of the indole ring. This application note provides a detailed, field-proven protocol for the synthesis of benzyl 1H-indole-6-carboxylate from indole-6-carboxylic acid. We will delve into the mechanistic rationale behind the chosen methodology, address potential side reactions, and offer comprehensive procedural details to ensure reproducible, high-yield synthesis for researchers in drug discovery and organic synthesis.

Methodology Overview: Strategic Selection of Benzylation Strategy

The synthesis of benzyl 1H-indole-6-carboxylate presents a common challenge in indole chemistry: the presence of two nucleophilic sites, the carboxylic acid and the indole N-H. Direct esterification must be performed under conditions that selectively favor O-alkylation of the carboxylate over N-alkylation of the indole ring.

Several strategies for benzyl ester formation were considered, including Fischer esterification, palladium-catalyzed C-H acyloxylation, and the use of specialized benzylation reagents.[1] For this application, we have selected a robust and widely applicable method: the reaction of indole-6-carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base. This approach is favored due to its operational simplicity, high yields, and the use of readily available and cost-effective reagents.[2]

The core principle of this method lies in the in situ generation of the carboxylate anion, which is a significantly stronger nucleophile than the neutral indole nitrogen. The choice of a suitable base and solvent is critical to ensure selectivity and reaction efficiency.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of benzyl 1H-indole-6-carboxylate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |

| Indole-6-carboxylic acid | C₉H₇NO₂ | 161.16 | - | 1.61 g | 10.0 |

| Benzyl bromide | C₇H₇Br | 171.04 | - | 1.3 mL (1.88 g) | 11.0 |

| Sodium bicarbonate | NaHCO₃ | 84.01 | - | 0.84 g | 10.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | 30 mL | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | Saturated | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve indole-6-carboxylic acid (1.61 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (30 mL).

-

Addition of Base: To the stirred solution, add sodium bicarbonate (0.84 g, 10.0 mmol) at room temperature. Stir the suspension for 15-20 minutes to allow for the formation of the sodium carboxylate salt.

-

Addition of Benzylating Agent: Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and wash with saturated sodium chloride solution (3 x 50 mL) to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield benzyl 1H-indole-6-carboxylate as a pure solid.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction mechanism.

Figure 2: Competing reaction pathways.

Troubleshooting:

-

Low Yield: If the yield is lower than expected, ensure that the DMF is anhydrous, as water can hydrolyze benzyl bromide. Also, confirm the quality of the benzyl bromide, as it can degrade over time.

-

Presence of N-benzylated Side Product: If significant N-benzylation is observed, consider using a bulkier, non-nucleophilic base or conducting the reaction at a lower temperature for a longer duration. Purification by column chromatography can effectively separate the desired O-benzylated product from the N-benzylated impurity.

Characterization Data (Expected)

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.65 (br s, 1H, NH), 8.15 (s, 1H, Ar-H), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.45-7.30 (m, 5H, Ar-H), 7.25 (t, J = 2.4 Hz, 1H, Ar-H), 6.55 (t, J = 2.4 Hz, 1H, Ar-H), 5.35 (s, 2H, OCH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 167.5, 136.5, 136.0, 130.0, 128.8, 128.5, 128.2, 127.5, 123.5, 121.0, 119.5, 113.0, 103.0, 66.5.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.10, found: 252.10.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of benzyl 1H-indole-6-carboxylate. By carefully selecting the base and solvent, high selectivity for O-benzylation can be achieved. This guide, grounded in established chemical principles and practical considerations, is intended to empower researchers to confidently synthesize this key intermediate for their drug discovery and development programs.

References

- Katritzky, A. R., Zhang, S., Soares, A., & Wang, M. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57.

- Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Triethylamine-Mediated Esterification of Carboxylic Acids with 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964.

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of carboxylic acid benzyl esters.

-

Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]

- Raju, G. N., Sai, K. B., Naveen, K. T., & Nadendla, R. R. (2018). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 4(1), 437-443.

Sources

esterification of indole-6-carboxylic acid with benzyl alcohol

Application Note: High-Efficiency Esterification of Indole-6-Carboxylic Acid with Benzyl Alcohol

Part 1: Executive Summary & Chemical Strategy

Objective: To provide a robust, reproducible protocol for the esterification of indole-6-carboxylic acid (CAS 1670-82-2) with benzyl alcohol. This guide addresses the specific challenges of indole chemistry, including N-H sensitivity, acid-catalyzed polymerization risks, and solubility limitations.

Strategic Analysis: The transformation requires coupling a heteroaromatic carboxylic acid with a primary aromatic alcohol. Unlike simple benzoic acids, the indole moiety introduces two critical constraints:

-

N-H Acidity: The indole N-H (pKa ~16) is susceptible to deprotonation by strong bases, leading to competitive N-alkylation or N-acylation if reaction conditions are not strictly controlled.

-

Acid Sensitivity: Indoles are electron-rich and prone to dimerization or polymerization in the presence of strong mineral acids (e.g., H₂SO₄) often used in Fischer esterification.

Selected Methodologies: To mitigate these risks, this guide details two complementary protocols:

-

Method A (Steglich Esterification): Uses DCC/DMAP coupling. Ideal for discovery-phase (mg to gram scale) synthesis due to mild, near-neutral conditions that preserve the indole core.

-

Method B (Acyl Chloride Activation): Uses Oxalyl Chloride/DMF. Ideal for scale-up (>10g) where atom economy and purification efficiency are paramount.

Part 2: Chemical Context & Solubility Data

Substrate Properties:

-

pKa (COOH): ~4.6 (estimated)

-

Solubility Profile: Poor in non-polar solvents (Hexane, DCM). Moderate to Good in THF, EtOAc, DMF, and DMSO.

Solubility Decision Matrix:

| Solvent | Solubility Rating | Application Note |

| Dichloromethane (DCM) | Poor | Standard for Steglich, but requires co-solvent (THF/DMF) for this substrate. |

| Tetrahydrofuran (THF) | Good | Excellent choice for Method A; easy to remove. |

| Dimethylformamide (DMF) | Excellent | Required for Method B (catalytic) or Method A (co-solvent). Harder to remove. |

| Methanol/Ethanol | Good | Avoid (Competes with Benzyl Alcohol in esterification). |

Part 3: Method A – Steglich Esterification (DCC/DMAP)

Rationale: The Steglich method utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate that is readily attacked by benzyl alcohol. 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, significantly accelerating the reaction and suppressing side reactions like N-acylurea formation.

Mechanism & Pathway:

Figure 1: Steglich esterification pathway minimizing acidic exposure.

Detailed Protocol (1.0 Gram Scale):

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

Indole-6-carboxylic acid: 1.0 g (6.2 mmol)

-

Benzyl alcohol: 0.74 g (6.8 mmol, 1.1 equiv)

-

DCC: 1.41 g (6.8 mmol, 1.1 equiv)

-

DMAP: 76 mg (0.62 mmol, 0.1 equiv)

-

Solvent: Anhydrous THF (15 mL) + Anhydrous DCM (5 mL) (Co-solvent system ensures solubility).

-

-

-

Execution:

-

Step 1: Dissolve Indole-6-carboxylic acid, Benzyl alcohol, and DMAP in the THF/DCM mixture under nitrogen. Cool the solution to 0°C using an ice bath.

-

Step 2: Dissolve DCC in 2 mL of DCM. Add this solution dropwise to the reaction mixture over 5 minutes. Critical: Slow addition at 0°C prevents racemization (not an issue here) and suppresses N-acylurea rearrangement.

-

Step 3: Allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 12-16 hours. A white precipitate (Dicyclohexylurea, DCU) will form.

-

-

Work-up:

-

Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.

-

Wash the filtrate with:

-

1x 10% Citric Acid (removes DMAP).

-

1x Saturated NaHCO₃ (removes unreacted acid).

-

1x Brine.

-

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil often contains traces of DCU. Triturate with cold hexanes or perform flash column chromatography (SiO₂, Hexanes:EtOAc 8:2 to 6:4).

-

Part 4: Method B – Acid Chloride Activation (Scale-Up)

Rationale: For larger scales, the atom economy of DCC is poor (generates stoichiometric urea waste). Converting the acid to an acid chloride using Oxalyl Chloride is cleaner. We avoid Thionyl Chloride (SOCl₂) reflux to prevent harsh acidic conditions that could degrade the indole. Oxalyl chloride allows activation at 0°C.

Workflow Diagram:

Figure 2: Stepwise activation via Oxalyl Chloride.

Detailed Protocol:

-

Preparation:

-

Setup: 100 mL RBF, N₂ atmosphere, drying tube.

-

Reagents:

-

Indole-6-carboxylic acid: 5.0 g (31 mmol)

-

Oxalyl Chloride: 4.7 g (37 mmol, 1.2 equiv)

-

DMF: 2-3 drops (Catalyst)

-

Benzyl Alcohol: 3.7 g (34 mmol, 1.1 equiv)

-

Triethylamine (Et₃N): 4.7 g (46 mmol, 1.5 equiv)

-

Solvent: Anhydrous DCM (50 mL) and THF (20 mL).

-

-

-

Activation (Acid Chloride Formation):

-

Suspend the acid in DCM/THF at 0°C.

-

Add catalytic DMF.

-

Add Oxalyl Chloride dropwise.[5] Gas evolution (CO, CO₂) will occur.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours until the solution becomes clear (indicates acid chloride formation).

-

Optional: Concentrate in vacuo to remove excess oxalyl chloride, then redissolve in fresh DCM (Recommended for high purity).

-

-

Esterification:

-

Cool the acid chloride solution to 0°C.

-

Add a mixture of Benzyl Alcohol and Triethylamine (Et₃N) in DCM dropwise. Note: Et₃N is essential to neutralize the HCl generated and prevent acid-catalyzed indole dimerization.

-

Stir at RT for 4-6 hours.

-

-

Work-up:

Part 5: Analytical Validation

Expected Data:

-

TLC (Hexane:EtOAc 1:1):

-

Starting Material (Acid): R_f ~ 0.1 (streaks).

-

Product (Ester): R_f ~ 0.6 (UV active).

-

-

HPLC (C18 Column, Water/MeCN gradient):

-

Product will elute significantly later than the starting acid due to the lipophilic benzyl group.

-

-

1H NMR (DMSO-d6, 400 MHz):

-

Indole NH: Broad singlet ~11.5 ppm.

-

Benzyl CH₂: Singlet ~5.3 ppm (Characteristic shift).

-

Aromatic Region: Multiplets 7.3-8.2 ppm (Indole + Benzyl protons).

-

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Link

-

PubChem. (n.d.).[2][3] Indole-6-carboxylic acid (CID 595230).[1][2] National Library of Medicine. Retrieved October 24, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved October 24, 2023, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-indole-6-carboxylic acid | C9H7NO2 | CID 595230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. jbarbiomed.com [jbarbiomed.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water [mdpi.com]

Application Note: Chemoselective Catalytic Hydrogenolysis of Benzyl 1H-Indole-6-Carboxylate

Executive Summary

This application note details the optimized protocol for the deprotection of benzyl 1H-indole-6-carboxylate to yield 1H-indole-6-carboxylic acid . While benzyl ester cleavage via catalytic hydrogenolysis is a standard transformation, the indole scaffold presents a specific chemoselectivity challenge: the susceptibility of the C2–C3 double bond to reduction (yielding the indoline analog) under hydrogenation conditions.

This guide provides a self-validating workflow to achieve quantitative conversion while suppressing over-reduction. It includes mechanistic insights, a step-by-step Standard Operating Procedure (SOP), and troubleshooting matrices for process scale-up in pharmaceutical development.

Mechanistic Principles & Chemoselectivity

Reaction Mechanism

The transformation relies on heterogeneous catalysis using Palladium on Carbon (Pd/C).[1] The mechanism follows the Horiuti-Polanyi model, adapted for hydrogenolysis:

-

Adsorption: Molecular hydrogen (

) dissociatively adsorbs onto the Pd surface, forming surface hydrides ( -

Cleavage (Hydrogenolysis): The benzylic C–O bond is cleaved. This is distinct from alkene hydrogenation; it involves the insertion of surface hydrides to generate toluene and the palladium-carboxylate complex.

-

Desorption: The free carboxylic acid and toluene desorb from the catalyst surface.

The Selectivity Challenge

The core difficulty lies in the competitive adsorption of the indole core. The electron-rich pyrrole ring (specifically the C2=C3 bond) has a high affinity for Pd.

-

Path A (Desired): Benzyl cleavage

Indole-6-COOH + Toluene. -

Path B (Undesired): C2=C3 reduction

Indoline-6-COOH (Over-reduction).

Critical Control Point: Selectivity is kinetically controlled. Benzyl ester hydrogenolysis is generally faster than indole reduction under mild conditions. However, high pressure (>5 bar) or extended reaction times after consumption of the starting material will favor Path B.

Experimental Workflow & Visualization

Process Logic Diagram

The following diagram illustrates the decision matrix and reaction pathway to ensure purity.

Figure 1: Reaction pathway and kinetic control logic for the selective deprotection of benzyl indole-6-carboxylate.

Standard Operating Procedure (SOP)

Materials

-

Substrate: Benzyl 1H-indole-6-carboxylate (1.0 equiv).

-

Catalyst: 10% Pd/C (Type 39 or equivalent, 50% water wet). Note: Wet catalyst is safer (non-pyrophoric) and equally effective.

-

Solvent: Tetrahydrofuran (THF) / Methanol (MeOH) mixture (1:1 v/v). Rationale: Indole esters often have poor solubility in pure alcohols. THF ensures homogeneity.

-

Hydrogen Source: H2 Balloon (approx. 1 atm).

Protocol Steps

-

Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 1H-indole-6-carboxylate (1.0 g, 3.98 mmol) in THF (10 mL) and MeOH (10 mL).

-

Ensure the solution is clear. If not, increase THF ratio.

-

-

Catalyst Addition:

-

Safety Note: Pd/C can ignite solvent vapors. Under an inert atmosphere (Argon/Nitrogen flow), carefully add 10% Pd/C (100 mg, 10 wt% loading relative to substrate).

-

-

Hydrogenation:

-

Seal the flask with a septum.

-

Purge the headspace: Insert a needle connected to a vacuum line, then refill with H2 from a balloon. Repeat this cycle 3 times (Vac/Fill).

-

Leave the H2 balloon connected (providing ~1 atm pressure).

-

Stir vigorously at Room Temperature (20–25 °C) .

-

-

Monitoring (The "Self-Validating" Step):

-

Timepoint 1 (1 hour): Check TLC (System: Hexane/EtOAc 1:1).

-

Criteria: Look for the disappearance of the non-polar benzyl ester (

) and the appearance of the polar acid (streak at baseline or -

Stop Condition: Terminate reaction immediately upon consumption of starting material (typically 2–4 hours) to prevent ring reduction.

-

-

Workup:

-

Dilute the reaction mixture with MeOH (20 mL).

-

Filter the mixture through a pad of Celite 545 to remove the catalyst. Caution: Do not let the filter cake dry out completely to avoid fire hazards.

-

Wash the Celite pad with MeOH (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure to yield the crude solid.

-

-

Purification (if necessary):

-

The product is usually pure enough (>95%). If toluene residues persist, triturate with hexanes or diethyl ether.

-

Comparative Data & Optimization

The following table summarizes the optimization of conditions to maximize the Acid:Indoline ratio.

| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Condition C (Alternative) |

| Catalyst | 10% Pd/C (Wet) | 20% Pd(OH)₂/C (Pearlman's) | PtO₂ (Adams' Cat.) |

| Pressure | 1 atm (Balloon) | 50 psi (Parr Shaker) | 1 atm |

| Solvent | THF/MeOH (1:1) | MeOH | AcOH |

| Time | 3 h | 1 h | 4 h |

| Conversion | >99% | 100% | >99% |

| Selectivity | >99 : 1 (Indole:Indoline) | ~85 : 15 (Over-reduction) | ~60 : 40 (Ring Saturation) |

Analysis:

-

Pd/C at 1 atm is the "Goldilocks" zone. It provides sufficient energy to cleave the benzylic C-O bond without overcoming the activation energy required to reduce the electron-rich indole ring [1, 3].

-

Pd(OH)₂ is too active for this specific substrate unless the reaction is stopped at exactly the right moment.

-

PtO₂ often favors aromatic ring reduction and should be avoided for preserving the indole core.

Troubleshooting Guide

Issue: Reaction is stalled (<50% conversion after 6 hours).

-

Cause: Catalyst poisoning. Indoles can coordinate to Pd via Nitrogen, or sulfur/amine impurities from previous steps are present.

-

Solution:

-

Filter the reaction and re-dissolve in fresh solvent.

-

Add fresh catalyst (5 wt%).

-

Advanced: Add 1.0 equiv of Acetic Acid to the solvent. Protonation of the indole nitrogen reduces its ability to coordinate/poison the catalyst surface [5].

-

Issue: Over-reduction (Indoline formation).

-

Cause: Pressure too high or reaction time too long.[2]

-

Solution:

-

Strictly use a balloon (1 atm).

-

Add a "regulator" like Diphenylsulfide (0.1 eq) – only if absolutely necessary, as this slows the reaction significantly.

-

Switch solvent to EtOAc, which has lower H2 solubility than MeOH, slowing the kinetics.

-

References

-

Sajiki, H. (1995).[3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. Retrieved from [Link]

-

Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

Sources

The Strategic Utility of Benzyl 1H-Indole-6-Carboxylate in Complex Molecule Synthesis

Introduction: The Versatility of the Indole-6-Carboxylate Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a "privileged scaffold" in drug discovery. Among the various substituted indoles, the indole-6-carboxylate motif serves as a particularly versatile synthetic intermediate. The carboxylic acid functionality at the C-6 position provides a crucial handle for introducing diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

This guide focuses on benzyl 1H-indole-6-carboxylate , a key building block where the carboxylic acid is protected as a benzyl ester. This protection strategy is advantageous for several reasons: the benzyl group is relatively stable to a variety of reaction conditions, yet it can be selectively removed via catalytic hydrogenolysis without affecting many other functional groups.[3][4] This allows for the sequential functionalization of the indole core at other positions, such as the indole nitrogen (N-1) or the electron-rich C-3 position, before finally unmasking the carboxylic acid for subsequent elaboration, typically into amides.

This document will provide a comprehensive overview of the synthesis, key reactions, and strategic applications of benzyl 1H-indole-6-carboxylate, with a focus on its application in the synthesis of potent therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for reaction optimization, purification, and scale-up. Below is a summary of the available data for benzyl 1H-indole-6-carboxylate and its parent carboxylic acid.

| Property | Benzyl 1H-Indole-6-carboxylate | 1H-Indole-6-carboxylic Acid |

| CAS Number | 223438-52-6[5] | 1670-82-2[6] |

| Molecular Formula | C₁₆H₁₃NO₂ | C₉H₇NO₂ |

| Molecular Weight | 251.28 g/mol [5] | 161.16 g/mol [6] |

| Appearance | Solid (Predicted) | Light yellow to tan powder[1] |

| Melting Point | Data not available | 253-254 °C[1] |

| Boiling Point | Data not available | Data not available |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, DMF, and ethyl acetate. | Soluble in methanol, THF, and aqueous base. |

Core Synthetic Strategies and Protocols

The utility of benzyl 1H-indole-6-carboxylate stems from a logical and flexible three-stage synthetic workflow: 1) Synthesis of the intermediate, 2) Functionalization of the indole core, and 3) Deprotection and final elaboration .

Caption: General synthetic workflow using the target intermediate.

Protocol 1: Synthesis of Benzyl 1H-Indole-6-carboxylate

The most direct method for the synthesis of benzyl 1H-indole-6-carboxylate is the esterification of the corresponding carboxylic acid. 1H-Indole-6-carboxylic acid can be prepared via the hydrolysis of its methyl ester, which is accessible through various indole synthesis methodologies.[1]

Part A: Hydrolysis of Methyl 1H-Indole-6-carboxylate to 1H-Indole-6-carboxylic Acid

This protocol is adapted from a procedure for a related indole carboxylate.[1]

-

Materials:

-

Methyl 1H-indole-6-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 50% (v/v)

-

-

Procedure:

-

To a round-bottom flask, add methyl 1H-indole-6-carboxylate (1.0 eq).

-

Add THF, MeOH, and water in a 2.4:2.4:1 volumetric ratio (e.g., for 11.0 g of methyl ester, use 150 mL THF, 150 mL MeOH, and 63 mL water).[1]

-

Add lithium hydroxide monohydrate (LiOH·H₂O, ~2.5 eq).[1]

-

Stir the mixture at 60 °C for 6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Allow the reaction to cool to room temperature and concentrate under reduced pressure to remove the organic solvents (THF and MeOH).

-

Dissolve the remaining aqueous residue in water and acidify to pH ~2-3 with 50% HCl. A precipitate will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 1H-indole-6-carboxylic acid as a tan powder.[1]

-

Part B: Fischer Esterification to Benzyl 1H-Indole-6-carboxylate

This is a standard Fischer esterification protocol adapted for this specific substrate.[7][8][9]

-

Materials:

-

1H-Indole-6-carboxylic acid

-

Benzyl alcohol (BnOH)

-

Toluene or Benzene

-

p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charge the flask with 1H-indole-6-carboxylic acid (1.0 eq), a large excess of benzyl alcohol (which can also serve as the solvent, or use 5-10 eq in toluene).

-

Add a catalytic amount of p-TsOH (0.05-0.1 eq).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature. If toluene was used, dilute with ethyl acetate. If benzyl alcohol was used as the solvent, it can be removed under high vacuum, and the residue dissolved in ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure benzyl 1H-indole-6-carboxylate.

-

Protocol 2: N-Functionalization of Benzyl 1H-Indole-6-carboxylate

The indole nitrogen can be functionalized via alkylation or arylation. N-arylation is particularly relevant for the synthesis of many modern kinase and nuclear receptor inhibitors. The Buchwald-Hartwig amination is a powerful method for this transformation.[10][11]

-

Materials:

-

Benzyl 1H-indole-6-carboxylate

-

Aryl bromide or iodide (e.g., 2-bromo-5-fluoropyrimidine for RORγt inhibitor synthesis)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, DavePhos)[11]

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (2-10 mol%).

-

Add the base (e.g., K₃PO₄, 2.0 eq).

-

Add benzyl 1H-indole-6-carboxylate (1.0 eq) and the aryl halide (1.1-1.2 eq).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure and purify the crude product by flash column chromatography to yield the N-arylated product.

-

Application Note: Synthesis of a RORγt Inhibitor Core Structure

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[12][13][14] Small molecule inverse agonists of RORγt are therefore promising therapeutic agents. Many potent RORγt inhibitors feature an N-aryl indole core with an amide linkage. Benzyl 1H-indole-6-carboxylate is an ideal intermediate for constructing such molecules.

The following workflow illustrates the synthesis of a key amide fragment found in several reported RORγt inhibitors, starting from our title intermediate.

Caption: Workflow for RORγt inhibitor core synthesis.

Protocol 3: Deprotection and Amide Coupling

Part A: Hydrogenolytic Deprotection of the Benzyl Ester

This is a standard and highly chemoselective method for benzyl ester cleavage.[15]

-

Materials:

-

N-arylated benzyl 1H-indole-6-carboxylate

-

Palladium on carbon (Pd/C, 10 wt%, 5-10 mol% Pd)

-

Solvent (Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

-

-

Procedure:

-

Dissolve the N-arylated benzyl ester (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Carefully add the Pd/C catalyst.

-

Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain a positive pressure of H₂ with a balloon.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC/LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude N-arylated 1H-indole-6-carboxylic acid, which is often pure enough for the next step.

-

Part B: Amide Coupling to Form the Final Product Core

Standard peptide coupling reagents are effective for this transformation.[7][16]

-

Materials:

-

N-arylated 1H-indole-6-carboxylic acid

-

Amine partner (e.g., 4-(trifluoromethyl)aniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent

-

Hydroxybenzotriazole (HOBt)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., DMF or DCM)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.

-

Add the amine (1.0-1.1 eq), HOBt (1.1 eq), and the base (DIPEA, 2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.1-1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC/LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.

-

Conclusion

Benzyl 1H-indole-6-carboxylate is a highly strategic intermediate for the synthesis of complex, biologically active molecules. Its utility lies in the robust nature of the benzyl protecting group, which allows for extensive functionalization of the indole core prior to its selective removal. The protocols and workflow detailed herein, particularly in the context of synthesizing RORγt inhibitor scaffolds, demonstrate the logical and efficient application of this building block in modern drug discovery and development. By leveraging the C-6 carboxylate handle, researchers can readily access diverse libraries of compounds for SAR studies, making this intermediate an invaluable tool in the pursuit of novel therapeutics.

References

-

Cai, T., Li, Q., et al. (2015). Discovery of Tertiary Amine and Indole Derivatives as Potent RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 6(9), 949-954. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. Retrieved from [Link]

-

Pore, S. K., et al. (2019). Discovery and pharmacological evaluation of indole derivatives as potent and selective RORγt inverse agonist for multiple autoimmune conditions. Bioorganic & Medicinal Chemistry Letters, 29(16), 2208-2217. Available at: [Link]

-

Raju, G., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

-

Chemistry LibreTexts. (2019). 17.05: Fischer esterification. Retrieved from [Link]

-

Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. Available at: [Link]

-

Al-Hadedi, A. A. M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3784. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Shaikh, A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(43), 28082-28111. Available at: [Link]

-

Jakubowska, A., et al. (2015). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 72(3), 449-456. Available at: [Link]

-

Wang, C., et al. (2015). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. Cellular & Molecular Immunology, 12, 758-768. Available at: [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved from [Link]

-

Hama, T., & Hartwig, J. F. (2008). N-Arylation of Indoles and Pyrroles. Organic Letters, 10(4), 625-628. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Sonar, V. N., et al. (2011). Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3111. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved from [Link]

- Bartoli, G., et al. (2005). The Bartoli Indole Synthesis. Chemical Reviews, 105(8), 2875-2920.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.

-

Chen, Y., et al. (2023). A rapid benzylation of carboxylic acids... ChemistrySelect, 8, e202304145. Available at: [Link]

- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

- Taber, D. F., & Neubert, T. D. (2016). The synthesis of substituted indoles. Tetrahedron, 72(41), 6342-6381.

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 223438-52-6|Benzyl 1H-indole-6-carboxylate|BLD Pharm [bldpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rac-(Z)-Methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole synthesis [organic-chemistry.org]

- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Discovery of Tertiary Amine and Indole Derivatives as Potent RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and pharmacological evaluation of indole derivatives as potent and selective RORγt inverse agonist for multiple autoimmune conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. synarchive.com [synarchive.com]

- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision N-Benzylation of Indole-6-Carboxylates

Executive Summary & Strategic Rationale

The selective benzylation of indole-6-carboxylate derivatives is a pivotal transformation in the synthesis of HCV NS5B polymerase inhibitors (e.g., Faldaprevir intermediates) and IDO inhibitors. While the indole core is notoriously susceptible to regioselectivity issues (N1 vs. C3 alkylation), the 6-carboxylate substituent fundamentally alters the electronic landscape of the ring.

This guide provides a high-fidelity protocol for the N1-selective benzylation of methyl indole-6-carboxylate. Unlike standard indole protocols, this method leverages the electron-withdrawing nature of the C6-ester to lower the pKa of the N1-proton, enabling the use of mild bases that minimize side reactions such as ester hydrolysis or C3-alkylation.

Key Technical Advantages

-

Regiocontrol: >98:1 N1/C3 selectivity via "soft" deprotonation.

-

Scalability: Avoids pyrophoric bases (e.g., NaH) in favor of the "Cesium Effect."

-

Self-Validating: Includes in-process control (IPC) checkpoints using NMR and TLC.

Mechanistic Analysis & Decision Matrix

The Electronic Influence of C6-Ester

The C6-methoxycarbonyl group is a strong Electron Withdrawing Group (EWG). This has two critical consequences for alkylation:

-

Acidity Enhancement: It stabilizes the indolyl anion via resonance, lowering the N-H pKa from ~21 (unsubstituted indole) to ~16-17 (DMSO scale). This allows the use of weaker bases (carbonates) rather than hydrides.

-

Nucleophilicity Modulation: It deactivates the C3 position towards electrophilic attack. While electron-rich indoles (e.g., 5-methoxyindole) are prone to C3-alkylation, 6-ester indoles predominantly undergo N-alkylation under basic conditions due to the preservation of aromaticity and the "hard/soft" nature of the anion.

Workflow Decision Tree

Before beginning, verify your starting material form (Free Acid vs. Ester).

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material.

Detailed Protocol: Cesium-Promoted N-Benzylation

Target: Methyl 1-benzyl-1H-indole-6-carboxylate Scale: 1.0 gram (5.7 mmol) basis.

Reagents & Equipment

| Reagent | MW | Equiv.[1] | Mass/Vol | Role |

| Methyl indole-6-carboxylate | 175.19 | 1.0 | 1.00 g | Substrate |

| Benzyl Bromide (BnBr) | 171.04 | 1.2 | 0.81 mL | Electrophile |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 2.79 g | Base |

| DMF (Anhydrous) | - | - | 10 mL | Solvent |

| TBAI (Optional) | 369.37 | 0.1 | 210 mg | Catalyst |

Safety Note: Benzyl bromide is a potent lachrymator. All operations must be performed in a functioning fume hood.

Step-by-Step Methodology

Step 1: Reaction Setup (The "Cesium Effect")

-

Oven-dry a 50 mL Round Bottom Flask (RBF) and a magnetic stir bar. Cool under nitrogen flow.

-

Charge Methyl indole-6-carboxylate (1.0 g) and Cesium Carbonate (2.79 g).

-

Expert Insight: We use Cs₂CO₃ because the large cesium cation forms a loose ion pair with the indolyl anion ("naked anion"), significantly enhancing nucleophilicity compared to K₂CO₃ or Na₂CO₃ in DMF [1].

-

-

Add DMF (10 mL). Stir at Room Temperature (RT) for 15 minutes.

-

Observation: The suspension may turn slightly yellow as the indolyl anion forms.

-

Step 2: Electrophile Addition

-

Cool the mixture to 0°C (ice bath). While this reaction works at RT, cooling prevents any potential exotherm-induced decomposition or C3-alkylation transients.

-

Add Benzyl Bromide (0.81 mL) dropwise over 5 minutes.

-

Remove ice bath and allow to warm to RT. Stir for 2–4 hours.

Step 3: In-Process Control (IPC) - The "Stop" Criteria

-

TLC System: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm). The product (N-Bn) will have a higher Rf than the starting material (N-H).

-

Validation: If conversion is <95% after 4 hours, add 0.1 eq of TBAI (Tetrabutylammonium iodide) and heat to 40°C for 1 hour.

Step 4: Workup & Isolation

-

Quench: Pour the reaction mixture into 50 mL of ice-cold water.

-

Why? DMF is miscible with water; the product will precipitate or oil out.

-

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL).

-

Wash: Wash combined organics with LiCl (5% aq) (2 x 20 mL) to remove residual DMF.

-

Critical Step: Residual DMF interferes with crystallization and silica chromatography.

-

-

Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate under vacuum.

Step 5: Purification

-

Usually, the crude is >95% pure.

-

Recrystallization: Dissolve in minimal hot Ethanol, cool to 0°C.

-

Yield Expectation: 90–95% (White to off-white solid).

Quality Control & Data Validation

To ensure the protocol was successful, verify the following spectral markers.

NMR Validation Table

| Position | Proton (1H NMR) | Shift (ppm, CDCl₃) | Diagnostic Feature |

| N-CH₂ | Benzyl methylene | 5.35 (s, 2H) | Primary Proof of N-Alkylation |

| C2-H | Indole C2 | 7.30 (d) | Loss of coupling to N-H |

| N-H | Indole N1 | Absent | Disappearance confirms reaction |

| COOCH₃ | Ester Methyl | 3.92 (s, 3H) | Confirms ester integrity (no hydrolysis) |

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Low Conversion | Old Cs₂CO₃ (absorbed water) | Flame dry Cs₂CO₃ or switch to NaH (1.2 eq) at 0°C. |

| C3-Alkylation (Minor) | Temperature too high | Keep reaction at 0°C -> RT. Do not heat >60°C. |

| Ester Hydrolysis | Wet DMF / Hydroxide presence | Ensure DMF is anhydrous. Use molecular sieves. |

Mechanistic Pathway Visualization

The following diagram illustrates the specific pathway favored by the Cesium/DMF system, contrasting it with the thermodynamic pitfalls.

Figure 2: Mechanistic pathway highlighting the selectivity for N1-alkylation mediated by the Cesium cation.

References

-

Cesium Carbonate Promoted N-Alkylation of Indoles. Source:Synthetic Communications / ResearchGate Context: Establishes the superiority of Cs₂CO₃ in DMF for suppressing side reactions in indole alkylation. URL:[Link]

-

Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. Source:University of Rhode Island / DigitalCommons Context: Discusses the electronic effects of EWGs on indole reactivity and regioselectivity (N1 vs C3). URL:[Link]

-

Methyl indole-6-carboxylate (Compound Summary). Source:PubChem Context: Physical properties and safety data for the specific starting material. URL:[Link]

-

pKa Data of Indoles and Heterocycles. Source:Organic Chemistry Data (Williams/Jencks) Context: Reference for pKa values justifying the use of carbonate bases over hydrides for EWG-indoles. URL:[Link]

Sources

Troubleshooting & Optimization

optimizing coupling reagents for indole benzyl ester formation

Ticket ID: IND-EST-OPT-404 Subject: Optimization of Coupling Reagents for Indole Benzyl Ester Formation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing benzyl esters from indole-carboxylic acids (e.g., indole-3-carboxylic acid) presents a unique set of challenges compared to standard aliphatic esterifications. The electron-rich nature of the indole ring, the potential for N-H interference, and steric hindrance at the C2/C4 positions often lead to suboptimal yields or difficult purifications.

This guide moves beyond generic protocols to provide a causality-based troubleshooting framework. We evaluate four primary coupling systems—EDC/DMAP , HATU , T3P , and Yamaguchi —and provide optimized workflows to maximize conversion while suppressing N-acylurea formation and racemization.

Part 1: Reagent Selection Matrix

Use this table to select the correct reagent based on your specific substrate constraints.

| Coupling System | Mechanism Class | Best Use Case | Critical Limitation |

| EDC + DMAP | Carbodiimide | Standard Substrates. Cost-effective, water-soluble byproducts (urea). | N-Acylurea Formation. Slow reactions lead to rearrangement side-products.[1][2][3] Hard to drive to completion if sterically hindered. |

| HATU + DIPEA | Uronium/Aminium | High Throughput. Extremely fast kinetics; high conversion for moderately hindered acids. | Cost & Removal. Expensive. Tetramethylurea byproduct can be hard to remove. Potential for epimerization if chiral centers are adjacent. |

| T3P (50% in EtOAc) | Phosphonic Anhydride | Green/Scale-Up. Low toxicity, very low epimerization, easy aqueous workup. | Solvent Dependent. Works best in EtOAc or DMF; less effective in DCM. Requires base (Pyridine or DIPEA). |

| Yamaguchi (TCBC) | Mixed Anhydride | Sterically Hindered. The "Nuclear Option" for bulky C2-substituted indoles. | Complexity. Two-step or strict one-pot protocol required. Reagents are moisture sensitive. |

Part 2: Troubleshooting & FAQs

Direct solutions to common user-reported failures.

Q1: "I am seeing a major side product with the same mass as my product, but different retention time. What is it?"

Diagnosis: This is likely the N-acylurea rearrangement product.

The Science: In carbodiimide couplings (DCC/EDC), the initial O-acylisourea intermediate is unstable. If the attack by benzyl alcohol is slow (due to sterics or low nucleophilicity), the intermediate rearranges via an intramolecular

-

Switch Reagents: Move to T3P or HATU , which do not form N-acylurea byproducts.

-

Catalysis: If sticking with EDC, increase the DMAP loading to 10-20 mol%. DMAP acts as an acyl-transfer catalyst, reacting with the O-acylisourea faster than the rearrangement occurs, forming a reactive N-acylpyridinium species that rapidly acylates the alcohol [1].

Q2: "My yield is low, and I suspect the indole N-H is interfering. Should I protect it?"

Diagnosis: Unlikely to be the primary cause unless using strong bases (e.g., NaH).

The Science: The indole N-H (

-

Base Control: Use exactly 2.0–3.0 equivalents of DIPEA. Do not use a large excess.

-

Reagent Choice: T3P is acidic/neutral in its native form and only requires enough base to neutralize the carboxylic acid, minimizing N-H activation risks [2].

Q3: "I cannot separate the urea byproduct from my product."

Diagnosis: You are likely using DCC (Dicyclohexylcarbodiimide).[2][4][5] The Science: The byproduct, DCU (Dicyclohexylurea), is notoriously insoluble in most solvents but slightly soluble enough to contaminate chromatography fractions. Solution:

-

Immediate Fix: Cool the reaction mixture to -20°C for 2 hours to precipitate the bulk of DCU, then filter through Celite.

-

Process Change: Switch to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea is water-soluble and is quantitatively removed during an acidic aqueous wash (1M HCl or 10% Citric Acid) [3].

Part 3: Optimized Protocols

Protocol A: The "Workhorse" Method (EDC/DMAP)

Best for: Unsubstituted Indole-3-carboxylic acid + Benzyl Alcohol.

-

Dissolution: Dissolve Indole-3-carboxylic acid (1.0 equiv) and Benzyl Alcohol (1.1 equiv) in anhydrous DCM (0.1 M concentration).

-

Catalyst: Add DMAP (0.1 equiv). Note: DMAP is mandatory here, not optional.

-

Activation: Cool the mixture to 0°C. Add EDC.HCl (1.2 equiv) in one portion.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Workup:

-

Dilute with DCM.

-

Wash 2x with 1M HCl (removes DMAP and EDC urea).

-

Wash 1x with Sat. NaHCO₃ (removes unreacted acid).

-

Dry over Na₂SO₄ and concentrate.[6]

-

Protocol B: The "Hindered Substrate" Method (Yamaguchi)

Best for: 2-Methylindole-3-carboxylic acid or electron-deficient analogs.

-

Mixed Anhydride Formation:

-

Dissolve Indole-carboxylic acid (1.0 equiv) and DIPEA (2.5 equiv) in Toluene or THF.

-

Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv) dropwise.

-

Stir at RT for 1 hour. (A precipitate of DIPEA.HCl will form).

-

-

Esterification:

-

Add Benzyl Alcohol (1.2 equiv).

-

Add DMAP (1.1 equiv) slowly. Note: Stoichiometric DMAP is required for the Yamaguchi method.

-

-

Reaction: Stir at RT for 2–4 hours. If conversion is low, heat to 40°C.

-

Workup: Standard aqueous extraction (Acid/Base wash) [4].

Part 4: Decision Logic & Mechanism Visualization

Figure 1: Reagent Selection Decision Tree

Follow this logic flow to select the optimal coupling system for your specific indole derivative.

Caption: Decision matrix for selecting coupling reagents based on steric hindrance, scale, and throughput requirements.

Figure 2: The "Steglich" Trap (N-Acylurea Formation)

Understanding why your reaction fails (low yield) when using carbodiimides without sufficient catalyst.

Caption: The kinetic competition between productive esterification (via DMAP) and the N-acylurea "dead end" pathway.

References

-

Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link

-

Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P. Organic Letters, 13(19), 5048–5051. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Inanaga, J., et al. (1979).[7][8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[7] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. peptide.com [peptide.com]

- 6. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 8. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

resolving purification issues with benzyl 1H-indole-6-carboxylate

Status: Operational | Ticket ID: IND-BNZ-06 | Updated: 2025-05-20

Triage Board: Rapid Diagnostics

Identify your issue below to jump to the relevant troubleshooting module.

| Symptom | Probable Cause | Immediate Action |

| Broad, tailing peaks on TLC/Column | Acidic silanol interaction with Indole N-H | Add 1% Triethylamine (TEA) to mobile phase. |

| Co-elution with Benzyl Alcohol | Switch to DCM/Hexanes gradient or use C18 reverse phase. | |

| Product "oils out" during crystallization | Rapid precipitation or solvent trapping | Use Anti-solvent method (slow diffusion). |

| Pink/Red discoloration of solid | Indole oxidation (radical formation) | Recrystallize with trace sodium dithionite; Store under |

Technical Deep Dive: Purification Protocols

Module A: Resolving Chromatography Tailing

The Issue: Benzyl 1H-indole-6-carboxylate contains an electron-withdrawing ester group at the C6 position. While this stabilizes the molecule relative to electron-rich indoles (like 5-methoxyindole), the N-H proton remains sufficiently acidic (

The Fix: Silica Deactivation Protocol Do not simply add base to your eluent; you must deactivate the stationary phase before the run.

-

Pre-treatment: Slurry pack your column using a solvent system containing 1% Triethylamine (TEA) (e.g., 10% EtOAc in Hexanes + 1% TEA).

-

Flushing: Flush the column with 2 column volumes (CV) of this basified solvent.

-

Equilibration: Switch to your running mobile phase (e.g., Hexanes/EtOAc gradient). You can maintain 0.5% TEA in the running phase if tailing persists, but usually, pre-treatment is sufficient.

-

Loading: Load the crude sample in a minimum amount of DCM or Toluene. Avoid loading in EtOAc, as it can broaden the band immediately.

Why this works: TEA has a higher affinity for

sites than the indole N-H. It effectively "caps" the acidic sites, creating a neutral surface for the indole to partition based solely on polarity, not acid-base chemistry [1][3].

Module B: Removing Stubborn Impurities (Benzyl Alcohol)

The Issue: If synthesized via benzylation of indole-6-carboxylic acid, excess benzyl alcohol or benzyl halides often co-elute. The benzyl ester moiety of your product and the benzyl impurities share similar lipophilicity and

The Fix: Orthogonal Selectivity Standard EtOAc/Hexane systems often fail here. Use "Orthogonal" solvent systems that exploit the polarizability of the indole core.

-

System 1 (Toluene/Acetone): Toluene interacts with the

-system of the indole. A gradient of 0-5% Acetone in Toluene often separates benzyl alcohol (elutes earlier) from the indole ester. -

System 2 (DCM/Hexanes): Indoles are highly soluble in DCM. A shallow gradient (e.g., 20% to 60% DCM in Hexanes) provides better resolution than EtOAc systems for benzyl esters.

Module C: Crystallization & Solid State Isolation

The Issue: Benzyl esters of indoles are notorious for forming supersaturated oils that refuse to solidify, often trapping solvent molecules.

The Fix: The Two-Solvent Diffusion Method Avoid rapid cooling. Use an anti-solvent diffusion approach to grow ordered crystals.

Protocol:

-

Dissolution: Dissolve crude oil in the minimum amount of DCM or Acetone (Solvent A) at room temperature.

-

Anti-solvent Addition: Slowly add Hexanes or Pentane (Solvent B) down the side of the flask until the solution turns slightly cloudy.

-

Clarification: Add just enough Solvent A dropwise to make the solution clear again.

-

Nucleation: Scratch the glass surface with a spatula to induce nucleation.

-

Growth: Seal the flask and place it in a fridge (4°C) for 12-24 hours. Do not freeze immediately.

Data: Solubility Profile

| Solvent | Solubility (RT) | Role in Purification |

|---|---|---|

| Dichloromethane (DCM) | High | Primary solvent for loading/crystallization. |

| Ethyl Acetate | High | Good for extraction; risk of oiling out if used alone. |

| Hexanes/Pentane | Low | Excellent anti-solvent.[2][3] |

| Methanol | Moderate | Avoid (risk of transesterification if basic/acidic traces present). |

Visualizations

Figure 1: Purification Decision Logic

Caption: Decision tree for selecting the optimal purification route based on impurity profile.

Figure 2: Mechanism of Tailing & Deactivation

Caption: Competitive binding on the silica surface. TEA (Base) blocks acidic silanols, allowing Indole to elute freely.

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica to avoid the acidity issue? A: Yes, Neutral Alumina (Activity Grade III) is an excellent alternative for acid-sensitive indoles. However, separation resolution is typically lower than silica. If you have close-running impurities (like benzyl alcohol), deactivated silica (with TEA) usually provides better resolution than alumina.

Q: My product turned pink after drying. Is it ruined? A: Not necessarily. Indoles are prone to auto-oxidation at the C3 position, forming colored radical species even at trace levels (ppm). This often happens on the surface of the solid.

-

Recovery: Perform a rapid filtration through a short plug of silica using DCM, then re-concentrate.

-

Prevention: Always store the final solid under an inert atmosphere (Nitrogen/Argon) and in the dark [4].

Q: Why avoid Methanol during purification? A: While Methanol is a great polar solvent, it poses a risk of transesterification . In the presence of slightly acidic silica or basic impurities, the benzyl ester can swap with methyl, yielding Methyl 1H-indole-6-carboxylate. If you must use alcohols, use Isopropanol (sterically hindered) or stick to aprotic polar solvents like Acetone.

References

-

Phenomenex Technical Notes. "Tip on Peak Tailing of Basic Analytes." Phenomenex.com.

-

University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica." Rochester.edu.

-

BenchChem Application Note. "Purification of Indole-3-Carboxamides Using Column Chromatography." Benchchem.com.

-

Santa Cruz Biotechnology. "1-Benzyl-1H-indole-6-carbaldehyde: Handling and Storage." Scbt.com.

Sources

overcoming steric hindrance in indole-6-position functionalization